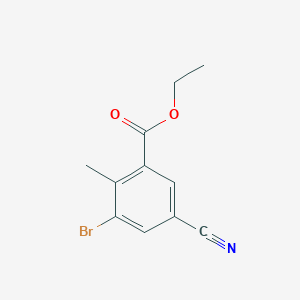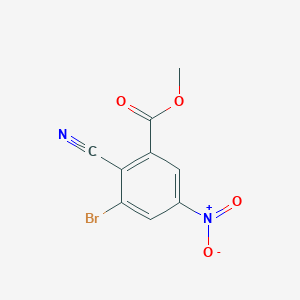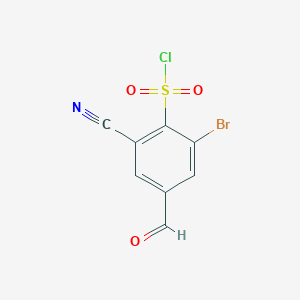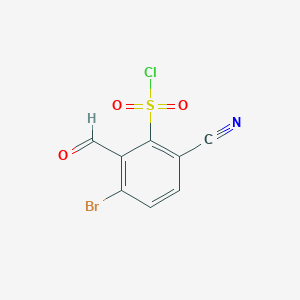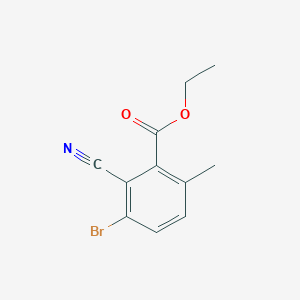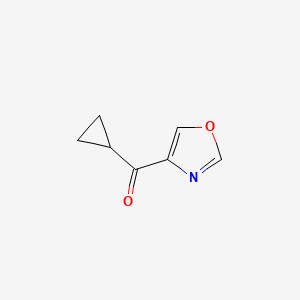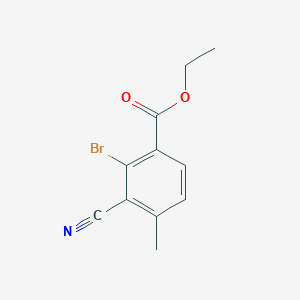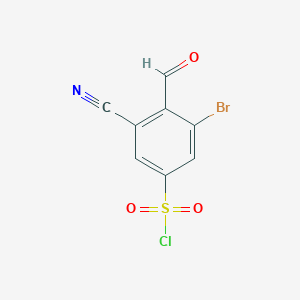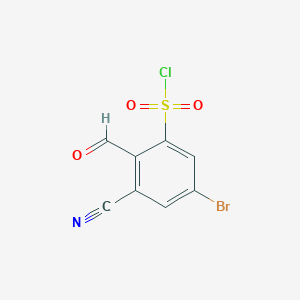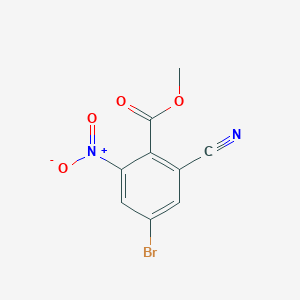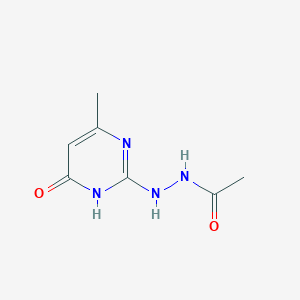
N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide
Descripción general
Descripción
N’-(4-Hydroxy-6-methylpyrimidin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H10N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a hydroxy group at the 4-position and a methyl group at the 6-position, along with an acetohydrazide moiety at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted acetohydrazides.
Aplicaciones Científicas De Investigación
N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide has garnered attention in scientific research due to its potential therapeutic and environmental applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the field of environmental science, where it is used in the detection and removal of heavy metals from water.
Mecanismo De Acción
The mechanism of action of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It may also interact with DNA or RNA, causing damage to the genetic material and preventing cell replication. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-6-methylpyrimidine-2-carboxylic acid: A precursor in the synthesis of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide.
4-Hydroxy-6-methylpyrimidine: A simpler analog lacking the acetohydrazide moiety.
N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazone: A related compound with a hydrazone group instead of a hydrazide group.
The uniqueness of N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHYGMRVXMHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



